Cas no 89427-13-4 (5,6-dimethoxy-2-(trifluoromethyl)-1H-benzimidazole)
89427-13-4 structure
Product Name:5,6-dimethoxy-2-(trifluoromethyl)-1H-benzimidazole
CAS No:89427-13-4
MF:C10H9F3N2O2
MW:246.185872793198
CID:1941555
PubChem ID:55952
Update Time:2025-04-21
5,6-dimethoxy-2-(trifluoromethyl)-1H-benzimidazole Chemical and Physical Properties
Names and Identifiers
-
- 5,6-dimethoxy-2-(trifluoromethyl)-1H-benzimidazole
- DTXCID30160166
- 89427-13-4
- 5,6-Dimethoxy-2-(trifluoromethyl)benzimidazole
- KKUSEXKTNFXEAQ-UHFFFAOYSA-N
- BRN 0887936
- AKOS006163392
- BENZIMIDAZOLE, 5,6-DIMETHOXY-2-(TRIFLUOROMETHYL)-
- 5-23-13-00227 (Beilstein Handbook Reference)
- 5,6-Dimethoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole
- DTXSID80237675
-
- Inchi: 1S/C10H9F3N2O2/c1-16-7-3-5-6(4-8(7)17-2)15-9(14-5)10(11,12)13/h3-4H,1-2H3,(H,14,15)
- InChI Key: KKUSEXKTNFXEAQ-UHFFFAOYSA-N
- SMILES: FC(C1=NC2C=C(C(=CC=2N1)OC)OC)(F)F
Computed Properties
- Exact Mass: 246.062
- Monoisotopic Mass: 246.062
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 47.1A^2
Experimental Properties
- Density: 1.393
- Boiling Point: 330.9°C at 760 mmHg
- Flash Point: 153.9°C
- Refractive Index: 1.534
5,6-dimethoxy-2-(trifluoromethyl)-1H-benzimidazole Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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